![molecular formula C12H13Cl3N2O B1373792 (3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride CAS No. 1208081-09-7](/img/structure/B1373792.png)
(3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The dichlorophenyl group would consist of a phenyl (benzene) ring with two chlorine atoms attached. The morpholinyl group would be a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. The dichlorophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the nitrile group could be susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar nitrile group and the potentially ionizable hydrochloride could influence its solubility in different solvents .Scientific Research Applications
Analytical Reference Standard
This compound is used as an analytical reference standard, particularly in the field of forensic chemistry and toxicology. It’s utilized to calibrate instruments and validate methods in the detection and quantification of substances within samples .
Forensic Applications
In forensic science, this chemical serves as a reference for comparison in toxicological analysis, helping to identify unknown compounds in biological specimens .
Research in Stimulant Properties
As a cathinone derivative, this compound is studied for its stimulant properties. Cathinones are a class of drugs known for their stimulant effects, and this compound’s structure makes it a subject of interest in pharmacological research .
Synthesis of Novel Compounds
The compound is used as a precursor in the synthesis of novel organic molecules. Its structure allows for various chemical modifications, making it valuable in medicinal chemistry for creating new therapeutic agents .
Suzuki-Miyaura Cross-Coupling Reactions
It may find application in Suzuki-Miyaura cross-coupling reactions, a widely-used method for forming carbon-carbon bonds in organic synthesis. This process is essential for constructing complex molecular architectures found in pharmaceuticals and agrochemicals .
Mechanism of Action
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2-morpholin-4-ylacetonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O.ClH/c13-10-2-1-9(7-11(10)14)12(8-15)16-3-5-17-6-4-16;/h1-2,7,12H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFIJIHSEUEUED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC(=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichloro-phenyl)-morpholin-4-yl-acetonitrile hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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